Barban

Vue d'ensemble

Description

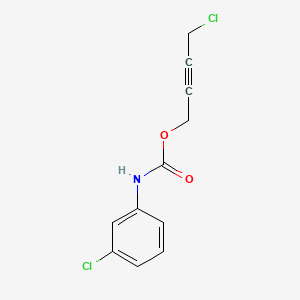

Barban is a carbamate pesticide, specifically a phenylcarbamic acid ester. It is widely used in agriculture to control weed growth. The chemical formula of this compound is C₁₁H₉Cl₂NO₂ , and its IUPAC name is 4-chlorobut-2-yn-1-yl N-(3-chlorophenyl)carbamate . This compound is known for its effectiveness in inhibiting protein synthesis in plants, making it a valuable tool for weed management .

Méthodes De Préparation

Barban can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-chloro-2-butyn-1-ol . The reaction typically occurs under controlled conditions to ensure the formation of the desired ester . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Analyse Des Réactions Chimiques

Barban undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form and .

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: This compound can undergo substitution reactions, particularly at the chlorine atoms, to form different derivatives.

Common reagents used in these reactions include water , oxidizing agents like potassium permanganate , and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Applications De Recherche Scientifique

Agricultural Science

Barban's primary application is as a herbicide in agricultural settings. It is particularly effective against wild oats in cereal crops.

-

Case Study: Efficacy on Wild Oats

- Methodology : this compound was applied to wild oats (Avena fatua L.) during the early growth stages (4 to 14 days post-emergence).

- Results : The study demonstrated satisfactory selectivity of this compound for controlling wild oats without significantly affecting surrounding crops.

-

Temperature Effects on Phytotoxicity

- Methodology : The phytotoxicity of this compound was assessed at varying temperatures on wheat and wild oat.

- Results : Susceptibility to this compound increased as post-treatment temperatures decreased, indicating temperature-dependent efficacy.

Microbiology

This compound has also been evaluated for its impact on soil microorganisms.

-

Case Study: Soil Respiration and Microbial Activity

- Methodology : Soil was treated with high concentrations of this compound and monitored for changes in respiration and bacterial proliferation.

- Results : Initial increases in soil respiration were noted, suggesting that this compound can influence microbial activity in the soil ecosystem.

-

Nitrification Inhibition

- Methodology : The effects of this compound on nitrification processes in soil were studied by treating the soil with a concentration of 200 parts per million.

- Results : Nitrification was inhibited for at least 18 weeks following treatment with this compound or its commercial formulation Carbyne.

Cell Biology

This compound's effects extend to mammalian cell lines, where it has been shown to disrupt cellular processes.

- Case Study: Impact on Cell Division

- Methodology : MRC-5 (normal human fibroblast) and HeLa (cervical cancer) cells were treated with this compound to observe effects on mitosis.

- Results : Both cell types exhibited disorganized spindle apparatus formation, indicating that this compound interferes with cell division mechanisms.

Summary of Findings

| Application Area | Methodology | Key Findings |

|---|---|---|

| Agricultural Science | Herbicide application on wild oats | Effective control of wild oats; temperature affects efficacy |

| Microbiology | Soil treatment and monitoring | Increased soil respiration; nitrification inhibition observed |

| Cell Biology | Treatment on human cell lines | Disruption of spindle apparatus in dividing cells |

Mécanisme D'action

Barban exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE) . This inhibition occurs through the carbamoylation of the active site of the enzyme, leading to the accumulation of acetylcholine at synapses. This results in the disruption of normal nerve function, ultimately causing the death of the target organism . In plants, this compound inhibits protein synthesis, affecting growth and development .

Comparaison Avec Des Composés Similaires

Barban is part of the carbamate family of pesticides, which includes other compounds such as carbaryl , aldicarb , and methomyl . Compared to these compounds, this compound is unique in its specific structure and mode of action. While all carbamates inhibit acetylcholinesterase, this compound’s specific chemical structure allows it to be particularly effective against certain weed species .

Similar compounds include:

Carbaryl: Another carbamate pesticide with a broad spectrum of activity.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

Methomyl: A carbamate insecticide with a different spectrum of activity compared to this compound.

This compound’s unique structure and specific applications make it a valuable tool in agricultural weed management and scientific research.

Activité Biologique

Barban, a selective herbicide primarily used for controlling broadleaf weeds in cereal crops, has garnered attention for its biological activities beyond its herbicidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound (chemical name: 4-chloro-2-(ethylthio)-6-methylphenoxy) operates by inhibiting photosynthesis in susceptible plants. Its mechanism involves disrupting the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species (ROS) and subsequent plant cell death. This selectivity is largely due to differences in metabolic pathways between target and non-target species.

Effects on Soil Microbial Activity

Research has shown that this compound affects soil microbial communities, which can influence nutrient cycling and soil health. A study indicated that this compound and its commercial formulations depressed glucose utilization rates while increasing phosphatase activity in soil . This suggests that this compound may alter microbial metabolism, potentially affecting soil fertility.

Table 1: Effects of this compound on Soil Microbial Activity

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Glucose Utilization Rate (mg/g) | 10.5 | 7.2 |

| Phosphatase Activity (µg PNP/g/h) | 5.4 | 8.9 |

Selective Herbicidal Action

This compound exhibits selective herbicidal action against certain plant species, notably oats and wheat. A study investigating the physiological and biochemical responses of these plants revealed that this compound induces specific stress responses that are not observed in resistant species . The differential sensitivity is attributed to variations in metabolic pathways related to herbicide detoxification.

Case Study: Selective Action on Oat and Wheat

In a controlled experiment, oat plants exhibited significant chlorosis and necrosis within 14 days post-treatment with this compound, whereas wheat showed minimal adverse effects. The study concluded that the differential response was linked to the ability of wheat to metabolize this compound more effectively than oats.

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of this compound for non-target organisms. Research indicates that while this compound is effective against target weeds, it presents low toxicity to mammals when applied according to recommended guidelines. The LD50 value for this compound in rats is reported to be greater than 5000 mg/kg, categorizing it as low-risk for acute toxicity .

Environmental Impact

The environmental implications of using this compound are significant, particularly concerning its persistence in soil and potential runoff into water bodies. Studies have shown that this compound can degrade under photolytic conditions but may persist longer in anaerobic environments . This raises concerns about its impact on aquatic ecosystems.

Table 2: Environmental Persistence of this compound

| Environmental Condition | Half-Life (Days) |

|---|---|

| Aerobic Soil | 7 |

| Anaerobic Soil | 30 |

| Water | 14 |

Propriétés

IUPAC Name |

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQHIWZJUDQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041617 | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Degrades before boiling | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °F (Closed cup) | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.403 g/cu cm at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Interfering with cell division ... is believed to be the primary mode of action., Weak anticholinesterase inhibitor. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene | |

CAS No. |

101-27-9 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barban [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33306K781F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.